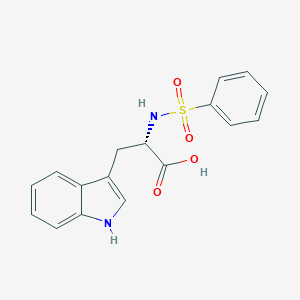

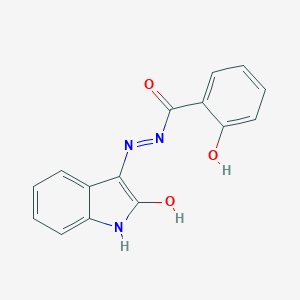

![molecular formula C18H11NO3 B352179 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 98596-11-3](/img/structure/B352179.png)

12-Acetylnaphtho[2,3-b]indolizine-6,11-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“12-Acetylnaphtho[2,3-b]indolizine-6,11-dione” is a novel compound that has been synthesized and characterized for its structural and fluorescent properties . It is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives .

Synthesis Analysis

The synthesis of this compound involves a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by single crystal X-ray diffraction . The molecular formula of the compound is C18H11NO3.Chemical Reactions Analysis

The photophysical properties of the synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical And Chemical Properties Analysis

The compound exhibits UV maxima at 306 nm (lg ε: 4.33) and 470 nm (lg ε: 3.56) in CHCl3 . The 1H-NMR (DMSO-d6) spectrum shows peaks at various chemical shifts . The 13C-NMR (DMSO-d6) spectrum also shows peaks at various chemical shifts .科学的研究の応用

Synthesis and Characterization

Research into naphtho[2,3-b]indolizine derivatives, including compounds similar to 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione, has focused on their synthesis and structural characterization. A notable study by Batenko et al. (2015) highlights the synthesis and fluorescent properties of novel derivatives synthesized through a one-pot multicomponent reaction. The study emphasizes the compounds' photophysical properties, analyzed in various organic solvents, showcasing negative solvatochromism and sensitivity to solvent basicity, which could be pivotal for applications in fluorescence-based sensors and imaging technologies (Batenko et al., 2015).

Herbicidal Activity

Another realm of application is in the development of herbicides. Smith et al. (2005) explored the herbicidal activity of 6,7-disubstituted indolizine-5,8-diones, noting rapid desiccation in whole-plant tests and bleaching in leaf-disc assays. This suggests potential agricultural applications of naphtho[2,3-b]indolizine derivatives in controlling undesirable vegetation, with mechanisms involving the redox mediation of Photosystem I (Smith et al., 2005).

Antiproliferative and Anticancer Activity

The antiproliferative properties of indolizinophthalazine-5,12-dione derivatives have been investigated for potential anticancer applications. Shen et al. (2010) report that certain derivatives exhibit significant in vitro antiproliferative activity against human tumor cell lines. The study identifies DNA topoisomerase IB as a likely biological target, suggesting these compounds could contribute to the development of new anticancer therapies (Shen et al., 2010).

Cytotoxicity and Antimicrobial Activity

Research by Tao et al. (2019) on hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds revealed potential cytotoxicity against Artemia salina, indicating their bioactivity could be harnessed for pharmaceutical development. Moreover, the compounds' structural characterization supports their potential application in designing novel bioactive molecules (Tao et al., 2019).

作用機序

The fluorescence emission of these derivatives was sensitive to solvent basicity and large Stokes shifts (up to 129 nm, 4599 cm−1) were observed . The similar multicomponent reaction between naphthoquinone, bindone, and pyridine derivatives provide the formation of a stable non-fluorescent compound possessing a zwitter-ionic structure .

特性

IUPAC Name |

12-acetylnaphtho[2,3-b]indolizine-6,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c1-10(20)14-13-8-4-5-9-19(13)16-15(14)17(21)11-6-2-3-7-12(11)18(16)22/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBAGJDDSBANJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

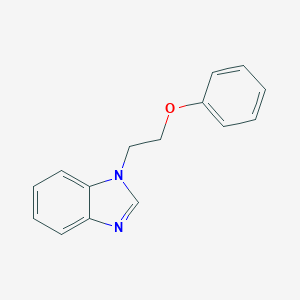

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

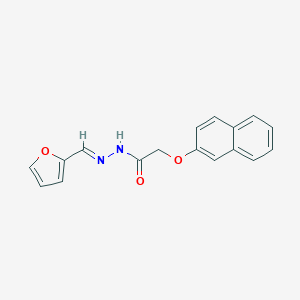

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)